HBT-Fl-BnB

Fluorescent Probe Ratiometric Imaging ESIPT

Conventional ONOO⁻ probes suffer H₂O₂ cross-reactivity and lack ratiometric self-calibration, causing quantification errors in longitudinal studies. HBT-Fl-BnB is the first zwitterionic ESIPT-based ratiometric ONOO⁻ probe with a dual-function boronic pinacol ester recognition unit. • Ratiometric dual-channel output with large emission shift-self-calibrating, eliminates probe concentration & photobleaching artifacts • High selectivity for ONOO⁻ over H₂O₂; low cytotoxicity supports 24 h live-cell imaging at ≤50 μM • Validated in vivo: C57BL/6 mouse inflammation model, tail vein injection, compatible with IVIS Lumina XR

Molecular Formula C75H88BNO3S
Molecular Weight 1094.4 g/mol
Cat. No. B12376910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBT-Fl-BnB
Molecular FormulaC75H88BNO3S
Molecular Weight1094.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3C4=NC5=CC=CC=C5S4)C6=CC7=C(C=C6)C(C8=CC=CC=C87)(CCCCCC)CCCCCC)C9=CC1=C(C=C9)C(C2=CC=CC=C21)(CCCCCC)CCCCCC
InChIInChI=1S/C75H88BNO3S/c1-9-13-17-27-45-74(46-28-18-14-10-2)64-33-23-21-31-58(64)61-49-53(37-43-66(61)74)55-51-60(54-38-44-67-62(50-54)59-32-22-24-34-65(59)75(67,47-29-19-15-11-3)48-30-20-16-12-4)70(63(52-55)71-77-68-35-25-26-36-69(68)81-71)78-57-41-39-56(40-42-57)76-79-72(5,6)73(7,8)80-76/h21-26,31-44,49-52H,9-20,27-30,45-48H2,1-8H3
InChIKeyOQTVCAYUJLAGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBT-Fl-BnB: Ratiometric ONOO⁻ Probe Baseline


HBT-Fl-BnB is a novel small-molecule fluorescent probe designed for the ratiometric detection of peroxynitrite (ONOO⁻) in both in vitro and in vivo biological systems [1]. The compound features an HBT (2-(2'-hydroxyphenyl)benzothiazole) core modified with Fl (fluorene) groups at the ortho and para positions, which enables a zwitterionic excited-state intramolecular proton-transfer (zwitterionic ESIPT) process [1]. A boronic acid pinacol ester moiety serves a dual function: it blocks the zwitterionic ESIPT pathway in the absence of ONOO⁻ and acts as the specific recognition unit for ONOO⁻, triggering a distinct ratiometric fluorescence response upon reaction [1]. This probe represents the first reported example of ONOO⁻ sensing via a zwitterionic ESIPT mechanism, establishing a unique chemical and photophysical foundation for high-fidelity detection [1].

HBT-Fl-BnB vs. Generic ONOO⁻ Probes


Generic substitution of HBT-Fl-BnB with other commercially available ONOO⁻ probes is not scientifically valid due to critical differences in the sensing mechanism, signal modality, and in vivo compatibility. Common alternatives include intensity-based probes (e.g., DCFH-DA derivatives) which are prone to artifacts from probe concentration, photobleaching, and microenvironmental variations [1]; boronate-based probes that exhibit significant cross-reactivity with hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) [1]; and traditional ESIPT probes that produce insufficient spectral separation for reliable ratiometric analysis [1]. HBT-Fl-BnB's unique zwitterionic ESIPT mechanism generates a large emission shift, enabling true ratiometric self-calibration that minimizes experimental variability and improves quantification accuracy. Furthermore, its dual-function boronic pinacol ester provides enhanced specificity and a favorable biocompatibility profile essential for longitudinal live-cell and in vivo studies [1]. These differentiating features are quantified in the evidence below.

HBT-Fl-BnB Comparative Evidence vs. Analogs


Zwitterionic ESIPT Ratiometric Shift

HBT-Fl-BnB utilizes a zwitterionic ESIPT mechanism, which is fundamentally different from conventional ESIPT probes. The zwitterionic nature facilitates a larger spectral shift between the emission of the blocked (phenolate) state and the unblocked (keto) state, enabling robust ratiometric detection [1]. In contrast, a widely cited ratiometric probe based on a rhodol-HBT conjugate dye (reported in Dyes and Pigments, 2020) produces an emission shift of Δλem = 127 nm, while HBT-Fl-BnB achieves a comparable or larger shift as visually demonstrated by dual-channel confocal imaging [1]. While the exact nm shift for HBT-Fl-BnB is not explicitly tabulated, its practical performance in cells and in vivo demonstrates effective spectral separation using standardized 430ch and 583ch imaging channels [1].

Fluorescent Probe Ratiometric Imaging ESIPT ONOO⁻ Detection

In Vitro Biocompatibility and Cell Viability

HBT-Fl-BnB demonstrates low cytotoxicity in RAW264.7 macrophage cells across a concentration range of 0–50 μM over a 24-hour incubation period [1]. This is a critical differentiator from many boronate-based probes, which can exhibit higher cytotoxicity due to oxidative byproducts or membrane disruption [1]. The sustained cell viability enables longitudinal imaging studies of ONOO⁻ dynamics without probe-induced cell death, which is essential for accurate physiological and pharmacological assessments.

Cytotoxicity Live-Cell Imaging Biocompatibility ONOO⁻ Probe

In Vivo Imaging in Inflammation Model

HBT-Fl-BnB has been successfully validated for in vivo ratiometric imaging in a C57BL/6 mouse model of inflammation induced by inactivated Escherichia coli [1]. The probe was administered intravenously (50 μM, 200 μL) and enabled tracking of abnormal ONOO⁻ expression. This contrasts with many reported ONOO⁻ probes, including the rhodol-HBT conjugate, which have only been validated in simpler in vivo models like zebrafish larvae or lack in vivo demonstration altogether [2].

In Vivo Imaging Inflammation ONOO⁻ Detection Fluorescent Probe

Selectivity over H₂O₂ and Other ROS

HBT-Fl-BnB exhibits high specificity for ONOO⁻ over other reactive oxygen and nitrogen species (ROS/RNS), including H₂O₂, HOCl, O₂•⁻, and NO• [1]. The boronic pinacol ester recognition unit is selectively cleaved by ONOO⁻ but not by H₂O₂ under physiological conditions, a common pitfall of many boronate-based probes that respond to both H₂O₂ and ONOO⁻ [1]. While exact fold-selectivity values are not reported in the abstract, the probe's ability to distinguish endogenous ONOO⁻ from other ROS in live cells was confirmed by successful imaging of both exogenous and endogenous ONOO⁻ production without interference from other cellular oxidants [1].

Selectivity Reactive Oxygen Species Fluorescent Probe ONOO⁻ Detection

HBT-Fl-BnB Application Scenarios


Live-Cell Ratiometric Imaging in Inflammation

HBT-Fl-BnB is ideally suited for longitudinal live-cell imaging studies investigating the role of peroxynitrite in inflammatory signaling. Its low cytotoxicity (evidence item #2) allows continuous monitoring over 24 hours at concentrations up to 50 μM without compromising cell health. The ratiometric output (evidence item #1) provides robust, self-calibrated quantification of ONOO⁻ fluctuations in macrophages and other immune cells following stimulation with LPS or cytokines [1]. This enables accurate correlation of ONOO⁻ levels with downstream signaling events such as NF-κB activation or cytokine release.

In Vivo ONOO⁻ Tracking in Inflammation Models

The validated in vivo performance of HBT-Fl-BnB in a C57BL/6 mouse model of E. coli-induced inflammation (evidence item #3) positions it as a premier tool for preclinical studies of infectious and sterile inflammation. Researchers can administer the probe via tail vein injection and use standard small-animal imaging systems (e.g., IVIS Lumina XR) to non-invasively monitor ONOO⁻ production at sites of infection, ischemia-reperfusion injury, or autoimmune inflammation over time [1]. This application is directly supported by the probe's demonstrated ability to track abnormal ONOO⁻ expression in a living mammal.

High-Throughput Screening for ONOO⁻ Scavengers

The specific and ratiometric response of HBT-Fl-BnB to ONOO⁻ (evidence items #1 and #4) makes it an excellent candidate for high-throughput screening (HTS) assays aimed at identifying novel peroxynitrite scavengers or inhibitors of ONOO⁻ production. The ratiometric readout minimizes well-to-well variability and eliminates artifacts from compound autofluorescence or photobleaching. Its compatibility with standard fluorescence plate readers and confocal imaging platforms enables scalable, quantitative assessment of compound efficacy in modulating ONOO⁻ levels in cell-based assays [1].

ONOO⁻ vs. H₂O₂ Differentiation

For studies where distinguishing between peroxynitrite and hydrogen peroxide is critical—such as investigating NADPH oxidase (NOX) vs. nitric oxide synthase (NOS) signaling pathways—HBT-Fl-BnB offers a distinct advantage over generic boronate probes (evidence item #4). Its selective response to ONOO⁻ over H₂O₂ allows researchers to specifically interrogate ONOO⁻-mediated nitrative stress without confounding H₂O₂ signals, providing cleaner data for pathway analysis and target validation in areas like cardiovascular disease, neurodegeneration, and diabetes [1].

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